molecular formula C11H8F3NO2 B2899612 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione CAS No. 1537400-72-8

1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione

Cat. No.: B2899612
CAS No.: 1537400-72-8
M. Wt: 243.185
InChI Key: USAXGWUKTWXWGS-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione is a chemical compound of interest in medicinal chemistry and neuroscience research. It belongs to a class of pyrrolidine-2,5-dione derivatives that have been investigated for their potential effects on the central nervous system . Scientific studies on related structural analogs have identified this chemical class as possessing notable activity in preclinical models, suggesting its value as a tool for understanding neurological pathways . Research into similar compounds has highlighted potential applications in the study of anticonvulsant agents. These analogs have demonstrated broad-spectrum properties in animal seizure models, including the maximal electroshock (MES) test and the 6 Hz model of psychomotor seizures, which is relevant for investigating therapy-resistant conditions . Furthermore, compounds within this structural family have shown efficacy in models of neuropathic pain, such as the formalin-induced tonic pain and oxaliplatin-induced neuropathic pain models, indicating a potential multi-faceted research application . The mechanism of action for lead compounds in this class is considered complex and may involve the inhibition of neuronal voltage-gated sodium and calcium channels, as well as antagonism at the TRPV1 receptor . This makes this compound a valuable scaffold for researchers exploring the intricate biology of ion channels and pain receptors. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-6-9(16)5-10(15)17/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAXGWUKTWXWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(C1=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted amides with appropriate reagents under controlled conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. For example, the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine-2,4-dione in the presence of a suitable catalyst can yield the desired compound .

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

The pharmacological and physicochemical properties of 1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,4-dione can be contextualized against related pyrrolidine-dione and pyridine derivatives:

Compound Substituents Bioactivity/Application Key Findings Reference
This compound 4-(Trifluoromethyl)phenyl at position 1 Not explicitly stated; inferred enzyme/receptor modulation potential Enhanced lipophilicity due to -CF₃; structural similarity to CYP51 inhibitors .
1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidine-2,4-dione 4-hydroxy-3,5-dinitrophenyl at position 1 Acetylcholinesterase inhibition (pIC₅₀ = 3.124) Superior activity to Donepezil (pIC₅₀ = 2.7643); nitro groups enhance electron-withdrawing effects
UDO (Pyridine derivative) 4-(Trifluoromethyl)phenyl-piperazine-pyrrole CYP51 inhibition; anti-Trypanosoma cruzi activity (comparable to posaconazole) Non-azolic CYP51 inhibitor; -CF₃ improves target binding and pharmacokinetics
Thiazolidine-2,4-dione derivatives 5-(2-((quinolin-8-yl)oxy)ethylidene) moiety Antimicrobial and anticancer potential Sulfonyl derivatives synthesized via NaH-mediated reactions; moderate yield (~50-60%)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The -CF₃ group in this compound increases logP compared to non-fluorinated analogues, enhancing membrane permeability .
  • Metabolic Stability : Fluorinated compounds resist oxidative metabolism, prolonging half-life in vivo .
  • Electron Effects: Nitro (-NO₂) and hydroxyl (-OH) substituents (e.g., in 1-(4-hydroxy-3,5-dinitrophenyl)pyrrolidine-2,4-dione) improve binding to enzymes like acetylcholinesterase via electron withdrawal or hydrogen bonding .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery. This article explores its biological activity, focusing on enzyme inhibition, pharmacological applications, and structure-activity relationships (SAR).

Target Enzymes

Pyrrolidine derivatives, including this compound, have been shown to interact with various enzymes, notably carbonic anhydrase. This interaction can disrupt physiological processes such as fluid balance and respiration by inhibiting enzyme activity.

Mode of Action

The compound's mechanism involves enzyme inhibition, which affects biochemical pathways within the cell. The inhibition of carbonic anhydrase can lead to alterations in pH regulation and respiratory function.

Pharmacological Applications

This compound has potential therapeutic applications across various fields:

  • Anticonvulsant Activity : Research indicates that compounds with similar structures exhibit significant anticonvulsant properties in animal models. For instance, studies have shown that certain derivatives protect against seizures in models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test .
  • Anti-inflammatory Effects : The compound has been implicated in anti-inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes. This inhibition is crucial for developing anti-inflammatory drugs .
  • Cancer Treatment : Its structural features suggest potential applications in targeting cancer cells. The incorporation of fluorinated groups often leads to enhanced biological activity and selectivity towards cancerous tissues .

Case Studies

Several studies have evaluated the biological activity of pyrrolidine derivatives:

  • In one study, a series of pyrrolidine-2,5-dione derivatives were synthesized and tested for their anticonvulsant properties. Compounds containing trifluoromethyl groups exhibited enhanced efficacy compared to their non-fluorinated counterparts .
  • Another study highlighted the synthesis of new compounds based on the pyrrolidine scaffold, which showed promising results in both anticonvulsant and anti-inflammatory assays. The most effective compounds demonstrated significant protection against seizures at specific dosages .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

  • Fluorination : The presence of the trifluoromethyl group is crucial for enhancing biological activity. It provides metabolic stability and increases lipophilicity, facilitating better central nervous system (CNS) penetration .
  • Substituent Effects : Variations in substituents on the phenyl ring can significantly influence the compound's biological profile. For example, different substitutions have been linked to varying degrees of anticonvulsant potency and selectivity for target receptors .

Comparative Analysis

CompoundBiological ActivityNotes
This compoundAnticonvulsant, Anti-inflammatoryEnhanced lipophilicity due to trifluoromethyl group
Pyrrolidine-2,5-dioneModerate AnticonvulsantLacks trifluoromethyl group; different activity
Pyrrolidine derivatives with varied substitutionsVariableStructure modifications lead to diverse activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione?

The synthesis typically involves multi-step reactions, including cyclization of precursor amines or carbonyl compounds. For example, cyclization of 4-(trifluoromethyl)aniline derivatives with diketene or its analogs under basic conditions can yield the pyrrolidine-2,4-dione scaffold. Purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for verifying substituent positions and fluorine environments. Infrared (IR) spectroscopy confirms carbonyl stretching (~1700–1750 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>98%), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How are pyrrolidine-2,4-dione derivatives typically screened for biological activity?

In vitro assays evaluate antimicrobial, anti-inflammatory, or enzyme-inhibitory properties. For example:

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Structure-activity relationships (SARs) are established by modifying substituents on the phenyl or pyrrolidine rings .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during synthesis?

Key parameters include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions. Experimental design tools like Design of Experiments (DoE) can systematically optimize these variables .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or IR spectra may arise from conformational flexibility or impurities. Solutions include:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of substituents.
  • Dynamic HPLC-MS : Detects trace impurities or degradation products.
  • Computational modeling : Predicts stable conformers using DFT calculations (e.g., B3LYP/6-31G*) .

Q. How do computational methods enhance mechanistic understanding of this compound’s reactivity?

Density Functional Theory (DFT) studies model reaction pathways, such as cyclization barriers or fluorine substituent effects on electron density. Molecular docking simulations predict binding modes to biological targets (e.g., enzymes), guiding rational drug design .

Q. What are the challenges in studying the compound’s stability under varying pH and temperature?

Accelerated stability studies (40°C/75% RH) identify degradation products. For example:

  • Hydrolysis : The dione ring may hydrolyze to carboxylic acids under acidic conditions.
  • Photodegradation : UV exposure can cleave the trifluoromethyl-phenyl bond. Stabilization strategies include lyophilization or formulation with antioxidants .

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